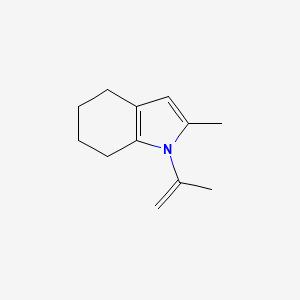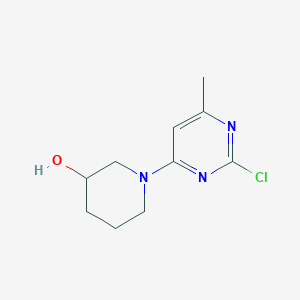
(S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with a trifluoromethylamino group and an ethanone moiety, which contributes to its distinctive chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Trifluoromethylamino Group: The trifluoromethylamino group can be introduced via nucleophilic substitution reactions using trifluoromethylamine as a reagent.
Attachment of the Ethanone Moiety: The ethanone group can be attached through acylation reactions, often using acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
(S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The trifluoromethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
®-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone: The enantiomer of the compound, with different stereochemistry.
1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)propanone: A similar compound with a propanone moiety instead of ethanone.
1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)butanone: A similar compound with a butanone moiety.
Uniqueness
(S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone is unique due to its specific stereochemistry and the presence of the trifluoromethylamino group, which imparts distinct chemical and biological properties
特性
分子式 |
C7H11F3N2O |
|---|---|
分子量 |
196.17 g/mol |
IUPAC名 |
1-[(3S)-3-(trifluoromethylamino)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C7H11F3N2O/c1-5(13)12-3-2-6(4-12)11-7(8,9)10/h6,11H,2-4H2,1H3/t6-/m0/s1 |
InChIキー |
OUGLSLAGKBIVSV-LURJTMIESA-N |
異性体SMILES |
CC(=O)N1CC[C@@H](C1)NC(F)(F)F |
正規SMILES |
CC(=O)N1CCC(C1)NC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13972741.png)


![6-Bromo-3-methyl-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B13972752.png)

![[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13972770.png)


![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile](/img/structure/B13972790.png)


![4,6-dichloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13972809.png)
